1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-fluorobenzoate
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Overview
Description
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-fluorobenzoate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, a propan-2-yl group, and a 2-fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-fluorobenzoate typically involves the following steps:
Formation of 2,6-Dimethylpiperidine: This can be achieved by the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogen gas in the presence of a suitable catalyst.
Alkylation: The 2,6-dimethylpiperidine is then alkylated with 2-bromopropane to form 1-(2,6-dimethylpiperidin-1-yl)propan-2-yl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate moiety, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-fluorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the propan-2-yl and fluorobenzoate groups.
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2,4-dichlorobenzoate: A similar compound with a dichlorobenzoate moiety instead of a fluorobenzoate moiety.
Uniqueness
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H24FNO2 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 2-fluorobenzoate |
InChI |
InChI=1S/C17H24FNO2/c1-12-7-6-8-13(2)19(12)11-14(3)21-17(20)15-9-4-5-10-16(15)18/h4-5,9-10,12-14H,6-8,11H2,1-3H3 |
InChI Key |
RVQIYLDWJBKUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
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